molecular formula C19H20FN5 B12269790 N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12269790
M. Wt: 337.4 g/mol
InChI Key: IQMLZVCONXCFBI-UHFFFAOYSA-N
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Description

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives, while the quinazoline moiety can be prepared via cyclization reactions involving anthranilic acid derivatives. The final step involves coupling these intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a quinazoline moiety, piperidine ring, and pyridine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C19H20FN5

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H20FN5/c1-24(18-4-2-3-9-21-18)15-7-10-25(11-8-15)19-16-12-14(20)5-6-17(16)22-13-23-19/h2-6,9,12-13,15H,7-8,10-11H2,1H3

InChI Key

IQMLZVCONXCFBI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)F)C4=CC=CC=N4

Origin of Product

United States

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